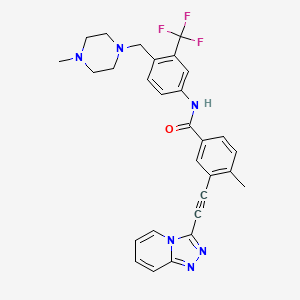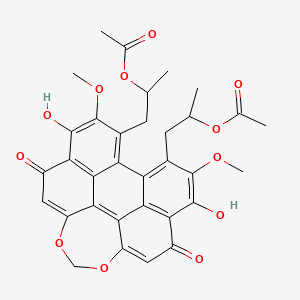![molecular formula C19H19Cl2N5O2 B10786168 2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2358994 is a compound developed by GlaxoSmithKline, a global healthcare company. This compound has garnered attention due to its potential applications in various scientific fields, including medicine and biology. GSK2358994 is part of a broader class of compounds that are being investigated for their therapeutic potential.
Preparation Methods
The preparation of GSK2358994 involves several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate precursor materials, followed by a series of chemical reactions to form the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques used in the preparation include chemical vapor deposition, molecular beam epitaxy, and solution growth methods .
Chemical Reactions Analysis
GSK2358994 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
GSK2358994 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, GSK2358994 is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. The compound’s unique properties make it a valuable tool in both basic and applied research .
Mechanism of Action
The mechanism of action of GSK2358994 involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes, such as cell division, apoptosis, and signal transduction. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
GSK2358994 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those that share structural similarities or have similar biological activities. For example, compounds like GSK923295 and MRT2359 have been studied for their effects on cellular processes and pathways. GSK2358994 stands out due to its specific molecular targets and unique mechanism of action .
Properties
Molecular Formula |
C19H19Cl2N5O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-cyclopropyl-3-[(2,3-dichlorophenyl)methyl]-5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H19Cl2N5O2/c20-14-3-1-2-13(17(14)21)11-25-18(12-4-5-12)23-26-16(27)10-15(22-19(25)26)24-6-8-28-9-7-24/h1-3,10,12H,4-9,11H2 |
InChI Key |
KTMLCPCWNLTDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=O)C=C(N=C3N2CC4=C(C(=CC=C4)Cl)Cl)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786090.png)
![N-(3-((4aS,5S,7aS)-2-amino-5-(fluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide](/img/structure/B10786101.png)

![2-amino-4-[(1R)-1-[[(6R)-6-[(5-chloro-2-methoxyphenyl)methyl]-7-oxo-3-(phenoxyamino)-5,6-dihydro-2H-1,4-diazepine-1-carbonyl]amino]propyl]benzoic acid](/img/structure/B10786119.png)
![1-(5-amino-1H-1,2,4-triazol-3-yl)-N-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine](/img/structure/B10786125.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid](/img/structure/B10786139.png)
![N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)

![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786158.png)
![4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786165.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)
